molecular formula C40H36O6P2 B12835249 1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]

1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]

Cat. No.: B12835249
M. Wt: 674.7 g/mol
InChI Key: YGOBGJYSFHNJMF-UHFFFAOYSA-N
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Description

1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and phosphine oxide functionalities, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] typically involves the following steps:

Chemical Reactions Analysis

1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] undergoes various types of chemical reactions, including:

Scientific Research Applications

1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] involves its interaction with molecular targets through its phosphine oxide groups. These groups can coordinate with metal ions, facilitating catalytic processes. The methoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide].

Properties

IUPAC Name

1-diphenylphosphoryl-2-(2-diphenylphosphoryl-4,6-dimethoxyphenyl)-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36O6P2/c1-43-29-25-35(45-3)39(37(27-29)47(41,31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(46-4)26-30(44-2)28-38(40)48(42,33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOBGJYSFHNJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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